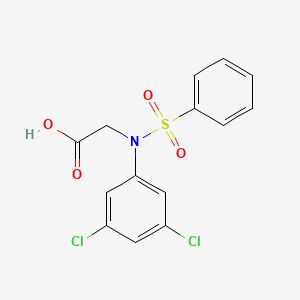
N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine, also known as DCPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site antagonists, which are compounds that bind to the glycine site of the N-methyl-D-aspartate (NMDA) receptor and modulate its activity.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
N-(phenylsulfonyl)glycines, including compounds similar to N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine, have been researched as inhibitors of rat lens aldose reductase. These compounds are analogues of N-(phenylsulfonyl)glycine and display significant inhibitory activity, suggesting potential therapeutic applications in conditions like diabetic complications (Deruiter, Borne, & Mayfield, 1989).
Factor Xa Inhibition
Research involving glycine and related amino acid-based series of FXa inhibitors, including chlorophenyl pharmacophores, has shown that specific N-substitution can enhance hydrophobic interactions in the FXa active site. This research is significant for developing inhibitors with potential therapeutic applications in blood coagulation disorders (Kohrt et al., 2006).
Metal Ion Interaction Studies
Studies involving N-(phenylsulfonyl)glycine and related compounds have explored their interactions with metal ions such as cadmium(2+) and zinc(2+). These interactions, investigated through techniques like polarography and NMR spectroscopy, contribute to our understanding of metal-ion binding and coordination chemistry (Gavioli et al., 1991).
Environmental Behavior in Sewage Treatment
Research has also focused on the behavior of compounds like N-(phenylsulfonyl)-glycine in sewage treatment processes. This study provides insights into the environmental fate and behavior of such compounds in wastewater systems (Krause & Schöler, 2000).
NMDA and AMPA Antagonists
N-phenylsulfonyl derivatives have been synthesized and characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. These findings are significant for neuroscience research, particularly in the study of neurotransmitter systems and potential treatments for neurological disorders (Hays et al., 1993).
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-6-11(16)8-12(7-10)17(9-14(18)19)22(20,21)13-4-2-1-3-5-13/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJUCUFKRRNOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



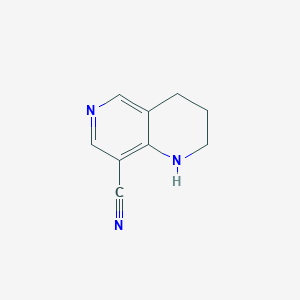





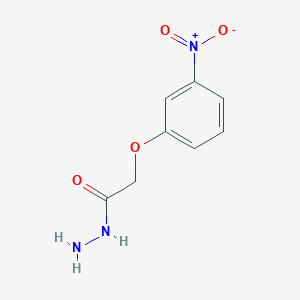
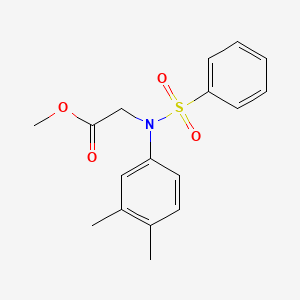
![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)
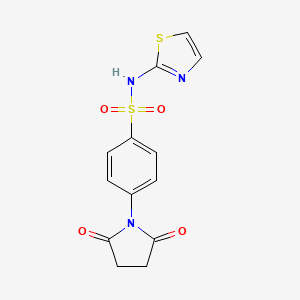
![7-(Difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one](/img/structure/B3132093.png)
![4,9-Dimethoxy-7-(1,1,2,2-tetrafluoroethyl)furo[3,2-g]chromen-5-one](/img/structure/B3132095.png)
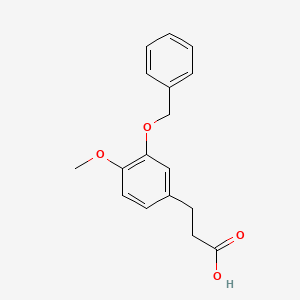
![4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole](/img/structure/B3132100.png)